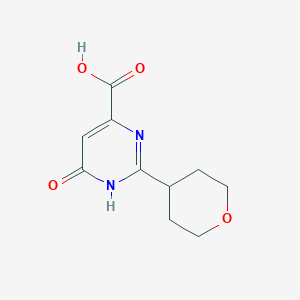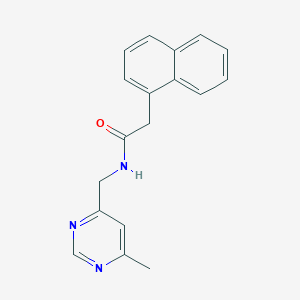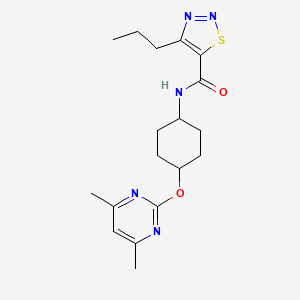
2-(Oxan-4-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Oxan-4-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid” is a chemical compound. It is also known by other names such as tetrahydropyranyl-4-acetic acid, tetrahydropyran-4-yl-acetic acid, 2-oxan-4-yl acetic acid, and 2-tetrahydro-2h-pyran-4-yl acetic acid . The IUPAC name for this compound is 2-(oxan-4-yl)acetic acid .
Mecanismo De Acción
The mechanism of action of 2-(Oxan-4-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as thymidine phosphorylase and dihydrofolate reductase, which are involved in DNA synthesis. It has also been found to inhibit the replication of certain viruses, such as HIV and herpes simplex virus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells. It has also been reported to reduce the production of inflammatory cytokines and exhibit neuroprotective effects in the brain. Moreover, it has been found to exhibit herbicidal and fungicidal activities by inhibiting the growth of certain plant and fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(Oxan-4-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid in lab experiments include its potential applications in various fields, its moderate to good yield in the synthesis method, and its ability to inhibit the activity of certain enzymes and viruses. However, its limitations include the lack of understanding of its mechanism of action, the variability in yield depending on the reaction conditions, and the need for further research to fully understand its potential applications.
Direcciones Futuras
There are many future directions for the study of 2-(Oxan-4-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid. One potential direction is the further investigation of its potential applications in the treatment of Alzheimer's disease. Another direction is the development of more efficient synthesis methods to improve the yield of the compound. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the development of materials such as liquid crystals and organic semiconductors.
Métodos De Síntesis
The synthesis of 2-(Oxan-4-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid can be achieved through various methods, including the reaction of 4-cyanopyrimidine with 4-hydroxytetrahydrofuran in the presence of a base such as potassium carbonate. Another method involves the reaction of 2,4-dioxo-6-(tetrahydrofuran-4-yl)pyrimidine with ethyl chloroformate in the presence of triethylamine. The yield of the synthesis method varies depending on the reaction conditions, but it is generally reported to be moderate to good.
Aplicaciones Científicas De Investigación
2-(Oxan-4-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, it has been found to exhibit antitumor, antiviral, and antibacterial activities. It has also been reported to have potential applications in the treatment of Alzheimer's disease. In the field of agrochemicals, it has been found to exhibit herbicidal and fungicidal activities. Moreover, it has been investigated for its potential applications in the development of materials such as liquid crystals and organic semiconductors.
Propiedades
IUPAC Name |
2-(oxan-4-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c13-8-5-7(10(14)15)11-9(12-8)6-1-3-16-4-2-6/h5-6H,1-4H2,(H,14,15)(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCLKGAYSQGBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC(=CC(=O)N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Fluorophenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2909938.png)


![Ethyl 7-ethoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2909942.png)
![N-(4-{[3-(4-cyano-3-methyl-1-oxopyrido[1,2-a]benzimidazol-5(1H)-yl)-2-hydroxypropyl]amino}phenyl)acetamide](/img/structure/B2909943.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2909945.png)
![3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride](/img/structure/B2909949.png)


![1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2909954.png)

![Methyl 2-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzoate](/img/structure/B2909957.png)
![2-(3-Bromophenyl)-2-[methyl(prop-2-yn-1-yl)amino]ethan-1-ol](/img/structure/B2909958.png)